ethyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate
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Overview
Description
ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE is a chemical compound with a complex structure It is characterized by the presence of a purine ring, which is a common structure in many biologically active molecules
Preparation Methods
The synthesis of ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE typically involves the reaction of a purine derivative with ethyl propanoate under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the purine derivative, followed by the addition of ethyl propanoate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Scientific Research Applications
ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE can be compared with other purine derivatives such as:
Caffeine: Similar in structure but with different functional groups, leading to different biological activities.
Theophylline: Another purine derivative with bronchodilator effects, used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction in cells.
ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE is unique due to its specific ester functional group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H16N4O4 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoate |
InChI |
InChI=1S/C12H16N4O4/c1-5-20-11(18)7(2)16-6-13-9-8(16)10(17)15(4)12(19)14(9)3/h6-7H,5H2,1-4H3 |
InChI Key |
HYRISXJXPAFJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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